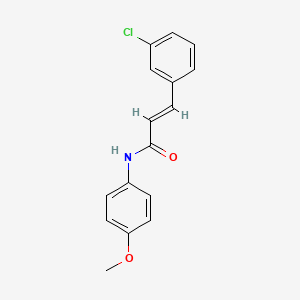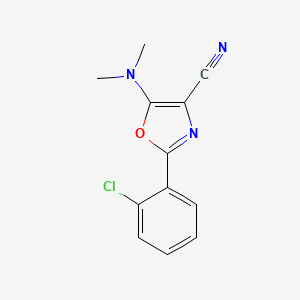
3-(3-chlorophenyl)-N-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known by its chemical name, (E)-3-(3-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide. This compound has shown promising results in scientific research as a potential drug candidate for various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-N-(4-methoxyphenyl)acrylamide is not fully understood, but studies suggest that it acts by inhibiting various molecular targets. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. It has also been found to inhibit the production of inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Furthermore, it has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-chlorophenyl)-N-(4-methoxyphenyl)acrylamide in lab experiments is its potential as a drug candidate for various diseases. It has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in further studies.
Zukünftige Richtungen
There are several future directions for the research on 3-(3-chlorophenyl)-N-(4-methoxyphenyl)acrylamide. One direction is to further investigate its potential as a drug candidate for cancer, inflammation, and neurological disorders. More studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in vivo. Another direction is to explore its potential as a tool compound for studying the role of HDACs and NF-κB in various biological processes. Furthermore, it can potentially be used as a starting point for the development of new chemical entities with improved properties. Overall, the research on this compound holds great promise for the future development of novel therapeutics.
Synthesemethoden
The synthesis of 3-(3-chlorophenyl)-N-(4-methoxyphenyl)acrylamide involves the reaction of 3-chlorobenzaldehyde, p-anisidine, and acryloyl chloride in the presence of a base catalyst. The reaction takes place in a solvent such as chloroform or dichloromethane and is carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results as a potential drug candidate for cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-tumor properties and can induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-8-6-14(7-9-15)18-16(19)10-5-12-3-2-4-13(17)11-12/h2-11H,1H3,(H,18,19)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSUCCRRPPHMHS-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5750792.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone](/img/structure/B5750810.png)

![2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5750819.png)

![2-ethyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5750838.png)
![3-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5750839.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5750847.png)
![methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5750853.png)
![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate](/img/structure/B5750864.png)
![4-methoxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5750880.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5750889.png)
![2-{[4-(benzyloxy)benzylidene]amino}-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5750895.png)

